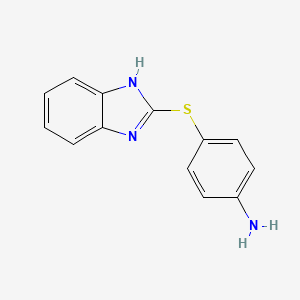

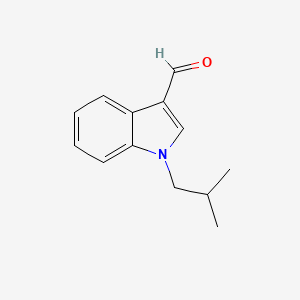

4-(1H-benzimidazol-2-ylthio)aniline

Vue d'ensemble

Description

4-(1H-benzimidazol-2-yl)aniline is a compound that features prominently in the field of medicinal chemistry and materials science due to its versatile benzimidazole moiety. This moiety is known for its biological activity and its ability to coordinate with metals, making it a valuable component in the synthesis of complex molecules and materials .

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-yl)aniline derivatives can be achieved through various methods. One approach involves the cyclization of 2-amino thiophenols/anilines with β-diketones in the presence of Brønsted acid, which allows for the formation of benzimidazole derivatives under oxidant-, metal-, and radiation-free conditions . Another method includes the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to the efficient production of benzimidazole-related structures . Additionally, the Rh(III)-catalyzed C-H amidation of aniline derivatives has been described as a route to synthesize benzimidazole derivatives, with the product distribution being controlled by the solvent used .

Molecular Structure Analysis

The molecular structure of 4-(1H-benzimidazol-2-yl)aniline derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a CdII complex with 2-(1H-benzimidazol-2-yl)aniline ligands revealed a distorted octahedral geometry around the metal center . The coordination of ligands to metal ions via nitrogen atoms is a common feature observed in these complexes .

Chemical Reactions Analysis

4-(1H-benzimidazol-2-yl)aniline and its derivatives participate in a range of chemical reactions. They can act as ligands in the formation of metal complexes, as seen with Cd(II), Ni(II), and Cu(II) . These compounds are also precursors in the synthesis of various dyes and pharmaceutical agents, such as glycogen phosphorylase inhibitors . The presence of the benzimidazole moiety allows for the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-benzimidazol-2-yl)aniline derivatives are influenced by their molecular structure and the substituents present on the benzene ring. These properties are characterized using techniques like FT-IR, UV-Visible electronic absorption, X-ray powder diffraction, and thermal analysis . The introduction of electron-withdrawing groups, such as trifluoromethyl and nitro groups, can enhance certain properties, such as anion transport activity . The cytotoxic activity of these compounds against various human cancer cell lines has also been reported, with some derivatives showing greater potency than cisplatin .

Applications De Recherche Scientifique

Pharmacology

“4-(1H-benzimidazol-2-ylthio)aniline” is a derivative of benzimidazole, which is an important pharmacophore in drug discovery . It’s a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . This compound has been extensively utilized as a drug scaffold in medicinal chemistry .

Method of Application

The synthesis of “4-(1H-benzimidazol-2-ylthio)aniline” starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The methods of synthesis have been classified according to the starting material used .

Results or Outcomes

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Antiviral Research

The antiviral properties of different 2-phenylbenzimidazole derivatives have been reported in a variety of studies using different virus strains, for example, human immunodeficiency virus (HIV), hepatitis C virus (HCV), human cytomegalovirus (HCMV), and herpes simplex virus-1 (HSV-1) .

Results or Outcomes

The results indicate that 2-phenylbenzimidazole derivatives, which “4-(1H-benzimidazol-2-ylthio)aniline” is a part of, have potential antiviral properties .

Anti-Inflammatory Research

A study has shown that a compound similar to “4-(1H-benzimidazol-2-ylthio)aniline” can potentially be a potent anti-inflammatory agent .

Results or Outcomes

Docking of COX with the compound showed a free energy of –5.26 kcal/mol, indicating that the compound can potentially be a potent anti-inflammatory agent .

Synthesis of Other Compounds

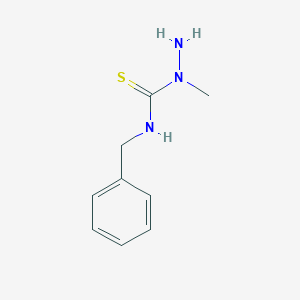

“4-(1H-benzimidazol-2-ylthio)aniline” can be used as a starting material for the synthesis of other compounds . For example, it can be used to synthesize 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Method of Application

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Results or Outcomes

The successful synthesis of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide from “4-(1H-benzimidazol-2-ylthio)aniline” expands the potential applications of this compound in various fields .

Antimicrobial Research

Benzimidazole derivatives, including “4-(1H-benzimidazol-2-ylthio)aniline”, have shown antimicrobial activity .

Results or Outcomes

The results indicate that benzimidazole derivatives, which “4-(1H-benzimidazol-2-ylthio)aniline” is a part of, have potential antimicrobial properties .

Antifungal Research

Benzimidazole derivatives, including “4-(1H-benzimidazol-2-ylthio)aniline”, have shown antifungal activity .

Results or Outcomes

The results indicate that benzimidazole derivatives, which “4-(1H-benzimidazol-2-ylthio)aniline” is a part of, have potential antifungal properties .

Anticancer Research

Benzimidazole derivatives, including “4-(1H-benzimidazol-2-ylthio)aniline”, have shown potential anticancer activity .

Results or Outcomes

The results indicate that benzimidazole derivatives, which “4-(1H-benzimidazol-2-ylthio)aniline” is a part of, have potential anticancer properties .

Antihypertensive Research

Benzimidazole derivatives, including “4-(1H-benzimidazol-2-ylthio)aniline”, have shown potential antihypertensive activity .

Results or Outcomes

The results indicate that benzimidazole derivatives, which “4-(1H-benzimidazol-2-ylthio)aniline” is a part of, have potential antihypertensive properties .

Proton Pump Inhibitory Research

Benzimidazole derivatives, including “4-(1H-benzimidazol-2-ylthio)aniline”, have shown potential proton pump inhibitory activity .

Results or Outcomes

The results indicate that benzimidazole derivatives, which “4-(1H-benzimidazol-2-ylthio)aniline” is a part of, have potential proton pump inhibitory properties .

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVGNUODYYVYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368493 | |

| Record name | 4-(1H-benzimidazol-2-ylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(1H-benzimidazol-2-ylthio)aniline | |

CAS RN |

956-13-8 | |

| Record name | 4-(1H-benzimidazol-2-ylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)